molecular formula C20H22N2OS B2921613 N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide CAS No. 850917-22-5

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide

Cat. No. B2921613
CAS RN: 850917-22-5
M. Wt: 338.47
InChI Key: UGHRKFJFDVAMKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Initially, p-toluidine (2) reacts with an isothiocyanate (1) to yield thiourea (3). Subsequently, thiourea (3) undergoes a condensation reaction with an appropriate propionic acid derivative, resulting in the formation of Compound X. The overall synthetic pathway is depicted in Scheme 1 .

Scientific Research Applications

Crystallographic and Computational Studies

  • The molecular structure of a thioamide derivative was determined using X-ray diffraction, with further analysis through NMR, FT-IR, and FT-Raman spectroscopy, indicating the utility of such compounds in structural and computational chemistry studies (Prasanth et al., 2015).

Antiallergy Activity

  • N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity, highlighting the potential pharmacological applications of thioamide-related compounds (Hargrave et al., 1983).

Mechanism of Action in Tuberculosis and Leprosy Treatment

  • Thioamide drugs, including ethionamide and prothionamide, have been used against Mycobacterium tuberculosis and M. leprae, with studies focusing on their mechanisms of action, which could be relevant to understanding the actions of related thioamide compounds (Wang et al., 2007).

Anti-inflammatory and Immunomodulatory Effects

  • Heterocyclic thionamides, used in the treatment of hyperthyroidism, have shown immunomodulatory effects and direct anti-inflammatory properties, suggesting potential research applications in understanding inflammatory processes and immune function (Humar et al., 2008).

Anticancer Activity

  • The synthesis and in-vitro evaluation of 5-(2′-indolyl)thiazoles for their cytotoxicity against human cancer cell lines indicate the potential of thioamide-containing compounds in cancer research (Vaddula et al., 2016).

properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-3-18(23)21-12-13-24-20-16-6-4-5-7-17(16)22-19(20)15-10-8-14(2)9-11-15/h4-11,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHRKFJFDVAMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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